Cycrimine hydrochloride

Description

Evolution of Antimuscarinic Agents in Neuropharmacology

The use of substances with anticholinergic properties to treat medical conditions dates back centuries. nih.govnih.gov Initially, these agents were derived from natural sources, most notably the belladonna alkaloids like atropine (B194438) and scopolamine (B1681570) from plants such as Atropa belladonna and Datura stramonium. medlink.comatsjournals.org These naturally occurring compounds were utilized for a variety of ailments, including respiratory disorders. nih.govnih.gov

The formal entry of anticholinergic agents into neuropharmacology occurred in the late 19th century when they were first recognized as effective treatments for Parkinson's disease. medlink.comnih.gov This discovery spurred further investigation into the cholinergic system, leading to the understanding of its nicotinic and muscarinic branches and the delicate balance between the sympathetic and parasympathetic nervous systems, where acetylcholine (B1216132) plays a key role as a neurotransmitter. nih.gov The theory of an imbalance between acetylcholine and dopamine (B1211576) in the striatum as a source of motor symptoms in Parkinson's disease gained traction, providing a rationale for the use of anticholinergic drugs. cambridge.org

Mid-20th Century Innovations in Synthetic Anticholinergics

The mid-20th century marked a significant turning point with the advent of synthetic chemistry, which allowed for the development of novel anticholinergic compounds. This era of innovation was driven by the desire to create agents with more selective actions and potentially fewer side effects than their natural predecessors.

In the 1940s, the first synthetic anticholinergic, trihexyphenidyl, was introduced, heralding a new chapter in the treatment of Parkinson's disease. cambridge.org This development was followed by a wave of other synthetic antimuscarinics in the late 1940s and 1950s, including benztropine (B127874) mesylate, procyclidine (B1679153) hydrochloride, biperiden (B1667296) hydrochloride, and ethopropazine (B1679164) hydrochloride. nih.govresearchgate.net By the middle of the 20th century, these synthetic anticholinergics had become the primary treatment for Parkinson's disease. globalmedicine.co.uk

It was within this fertile period of pharmaceutical research and development that Cycrimine (B1669530) hydrochloride was synthesized and introduced. researchgate.net Marketed under the trade name Pagitane, cycrimine was developed as a central anticholinergic agent specifically designed to alleviate the symptoms of Parkinson's disease by reducing acetylcholine levels in the brain. medkoo.comwikipedia.org

Contextualization of Cycrimine Hydrochloride within Early Preclinical Research

This compound, with the chemical formula C19H30ClNO, is the hydrochloride salt of cycrimine. nih.gov Its mechanism of action involves binding to the muscarinic acetylcholine receptor M1, thereby acting as a muscarinic antagonist. medkoo.comwikipedia.orgmedchemexpress.com This antagonism effectively blocks the action of acetylcholine, aiming to restore the neurochemical balance with dopamine that is disrupted in Parkinson's disease. drugbank.comncats.io

Early preclinical studies focused on establishing the pharmacological profile of cycrimine. Research demonstrated its antispasmodic activity, a key characteristic for its intended use in managing the motor symptoms of parkinsonism. medchemexpress.com The development of cycrimine and other synthetic anticholinergics was part of a broader effort to refine the therapeutic approach to Parkinson's disease before the era of levodopa. nih.gov

Initial reports from the 1950s highlighted the potential of this compound in treating parkinsonian syndromes. medkoo.com These early investigations laid the groundwork for its clinical use and established its place among the synthetic anticholinergic agents of the mid-20th century.

Interactive Data Table: Properties of Cycrimine

| Property | Value | Source |

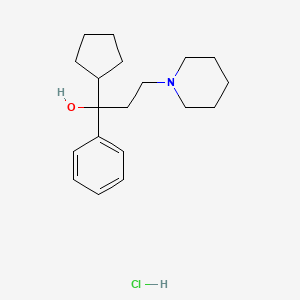

| IUPAC Name | 1-cyclopentyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol | wikipedia.org |

| CAS Number | 77-39-4 (free base) | medkoo.com |

| Molecular Formula | C19H29NO | wikipedia.org |

| Molecular Weight | 287.44 g/mol | medkoo.com |

| Mechanism of Action | Muscarinic acetylcholine receptor M1 antagonist | medkoo.comwikipedia.orgmedchemexpress.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO.ClH/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWFMFZMRFRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-02-3 | |

| Record name | 1-Piperidinepropanol, α-cyclopentyl-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycrimine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycrimine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycrimine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCRIMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB4L4K895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Strategies for Cycrimine Hydrochloride

Established Chemical Synthesis Pathways of Cycrimine (B1669530) Hydrochloride

The synthesis of cycrimine was first reported in the mid-20th century, with a key publication by Ruddy and Becker in 1954 detailing a pathway suitable for industrial production. smolecule.com The fundamental synthesis involves a multi-step process. smolecule.com A common pathway begins with the reaction of cyclopentyl magnesium bromide with benzonitrile. This Grignard reaction is followed by hydrolysis to yield a ketone intermediate. Subsequent reactions, likely involving alkylation and other functional group modifications characteristic of piperidine (B6355638) chemistry, lead to the final cycrimine base. smolecule.com The free base is then converted to its more stable hydrochloride salt. nih.gov An alternative approach involves a modified Mannich reaction, particularly for creating analogues, which utilizes pre-formed piperidine derivatives. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution of Cycrimine Hydrochloride and Related Analogues

Cycrimine possesses a chiral center at the carbon atom bearing the hydroxyl, phenyl, and cyclopentyl groups, meaning it exists as a pair of enantiomers, (R)-cycrimine and (S)-cycrimine. vulcanchem.comontosight.ai While often used as a racemic mixture, the stereochemistry is crucial as enantiomers can exhibit different pharmacological activities. nih.govvt.edu

The separation of enantiomers from a racemic mixture, a process known as resolution, is critical for studying the properties of individual stereoisomers. libretexts.org For cycrimine and its analogues, classical chemical resolution using chiral resolving agents has been effectively demonstrated. This method involves reacting the racemic base with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. libretexts.org Due to their different physical properties, these diastereomers can be separated by methods like fractional crystallization. libretexts.orgresearchgate.net

A notable study on carbon, silicon, and germanium analogues of cycrimine detailed the resolution of the racemic amine precursors. researchgate.net The (R)- and (S)-enantiomers were successfully separated by forming diastereomeric salts with various chiral acids. The choice of resolving agent was specific to the analogue being separated. researchgate.net After separation, the pure enantiomers of the amine were recovered from the diastereomeric salts. The enantiomeric purity of the resolved compounds was confirmed to be ≥98% enantiomeric excess (ee) using ¹H-NMR spectroscopy with a chiral solvating agent. researchgate.net

| Racemic Compound | Resolving Agent |

| rac-Cycrimine Analogue (Carbon) | O,O′-dibenzoyltartaric acid |

| rac-Sila-cycrimine Analogue (Silicon) | O,O′-di-p-toluoyltartaric acid |

| rac-Germa-cycrimine Analogue (Germanium) | 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate |

| Data derived from a study on C/Si/Ge-analogous derivatives of cycrimine, demonstrating the use of specific chiral acids for the resolution of racemic precursors. researchgate.net |

Chiroptical properties, which describe the differential interaction of chiral molecules with polarized light, are fundamental in characterizing enantiomers. Optical Rotatory Dispersion (ORD) is a key technique used for this analysis. researchgate.netresearchgate.net Studies on the enantiopure carbon, silicon, and germanium analogues of cycrimine and their hydrochloride salts have utilized ORD measurements to investigate their chiroptical characteristics. researchgate.net The absolute configuration of specific enantiomers, such as (S)-3a (the carbon analogue), was definitively determined through single-crystal X-ray diffraction analysis of its (R,R)-O,O′-dibenzoyltartrate salt. researchgate.net Similarly, the absolute configurations of the silicon analogue (R)-4b and the germanium analogue (R)-4c were also confirmed by X-ray crystallography. researchgate.net

Design and Synthesis of Structural Analogues and Derivatives of Cycrimine

The modification of the cycrimine scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships and potentially enhance desired properties. researchgate.net This involves targeted substitutions and bioisosteric replacements. cambridgemedchemconsulting.com

The incorporation of fluorine into drug molecules is a widely used strategy to modulate physicochemical properties such as metabolic stability and binding affinity. cambridgemedchemconsulting.comnih.gov A monofluorinated analogue of cycrimine has been successfully synthesized. nih.govmdpi.com This synthesis was achieved by starting with a fluorinated piperidine hydrochloride derivative and employing a modified Mannich reaction with 1,3-dioxolane (B20135). nih.gov The development of synthetic routes to all-cis-(multi)fluorinated piperidines, for instance through rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors, provides a versatile platform for creating such fluorinated analogues of complex piperidine-containing drugs like cycrimine. nih.govresearchgate.net

Bioisosterism, the replacement of an atom or group with another that has similar physical or chemical properties, is a powerful tool in drug design. researchgate.netbenthamscience.com A comprehensive study was conducted on the bioisosteric replacement of the central quaternary carbon atom in cycrimine with its heavier group 14 congeners, silicon (Si) and germanium (Ge). researchgate.netscribd.com

The synthesis of these C/Si/Ge-analogous compounds, specifically rac-Ph(c-C5H9)El(CH2OH)CH2CH2NR2 (where El = C, Si, or Ge, and NR2 = piperidino), was accomplished via multi-step pathways. researchgate.net These sila- and germa-analogues were synthesized to investigate the effects of replacing the central carbon atom. researchgate.netresearchgate.net The results indicated a pronounced C/Si/Ge bioisosterism, as the receptor subtype affinities of the individual carbon, silicon, and germanium analogues were found to be very similar. researchgate.net This suggests that the larger atomic size and different bond lengths of silicon and germanium compared to carbon did not dramatically alter the molecule's ability to interact with its biological target in this specific case. researchgate.netscribd.com

Novel Heterocyclic Ring Systems: Piperidine Derivatives

The core structure of cycrimine, featuring a piperidine ring, has been a target for synthetic modification to explore new chemical space and modulate pharmacological properties. Research efforts have focused on creating novel analogues by altering the piperidine system or by introducing bioisosteric replacements.

One significant strategy involves the incorporation of fluorine atoms into the piperidine scaffold, a common approach in medicinal chemistry to alter a molecule's metabolic stability and binding affinity. sciencedaily.com A key development in this area is the synthesis of all-cis-(multi)fluorinated piperidines through a dearomatization–hydrogenation (DAH) process. springernature.com This method utilizes a rhodium-catalyzed reaction of fluoropyridine precursors to create highly substituted fluorinated piperidines in a diastereoselective manner. springernature.comresearchgate.net Building on this, a monofluorinated analogue of cycrimine was successfully prepared. nih.gov The synthesis began with a suitable fluorinated piperidine hydrochloride derivative, which was then subjected to a modified Mannich reaction with 1,3-dioxolane to yield the target analogue. nih.gov This approach provides a pathway to novel fluorinated derivatives that were previously difficult to access. sciencedaily.com

Another innovative derivatization strategy involves the concept of bioisosterism, where atoms or groups of atoms are replaced with others that have similar physical or chemical properties. In the context of cycrimine, C/Si/Ge-analogous derivatives have been synthesized and characterized. researchgate.net In these compounds, the quaternary carbon atom bonded to the hydroxyl, phenyl, and cyclopentyl groups is replaced with a silicon (Si) or germanium (Ge) atom. researchgate.net The synthesis of these piperidine derivatives allows for a systematic investigation of how heavier Group 14 elements impact receptor binding and pharmacological activity compared to the original carbon-based structure. researchgate.net

| Derivative Type | Key Structural Modification | Synthetic Approach Highlight | Potential Research Application |

|---|---|---|---|

| Monofluorinated Cycrimine Analogue | Fluorine atom on the piperidine ring | Modified Mannich reaction using a fluorinated piperidine hydrochloride precursor. nih.gov | Studying the effects of fluorination on metabolic stability and receptor affinity. sciencedaily.com |

| Silicon (Si) Analogue | Replacement of the central quaternary carbon with a silicon atom. researchgate.net | Synthesis of silane-based bioisosteres. | Investigating C/Si bioisosterism on muscarinic receptor antagonism. researchgate.net |

| Germanium (Ge) Analogue | Replacement of the central quaternary carbon with a germanium atom. researchgate.net | Synthesis of germane-based bioisosteres. | Exploring the pharmacological impact of introducing a heavier Group 14 element. researchgate.net |

Preparation of Isotopically Labeled this compound for Research

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for metabolism studies, receptor binding assays, and quantitative analysis by mass spectrometry. For this compound, deuterated analogues have been synthesized for such research applications. One such example is Cycrimine-d5 hydrochloride, which is commercially available from specialty chemical suppliers.

While specific, detailed synthetic protocols for Cycrimine-d5 hydrochloride are not widely disseminated in peer-reviewed literature, its preparation can be conceptualized based on established methods for deuterium (B1214612) labeling. A common and effective strategy is the hydrogen-deuterium (H-D) exchange reaction. mdpi.com These reactions are typically catalyzed by a transition metal, such as palladium on carbon (Pd/C), in the presence of a deuterium source. mdpi.com

A plausible synthetic route for Cycrimine-d5 would involve treating the parent cycrimine molecule or a suitable precursor with deuterium oxide (D₂O), which serves as an inexpensive and readily available source of deuterium. mdpi.comgoogle.com The reaction may be facilitated by an aluminum-promoted, palladium-catalyzed system (Pd/C-Al-D₂O) or by subjecting the compound to heavy water under high-temperature and high-pressure conditions. mdpi.comgoogle.com The five deuterium atoms in Cycrimine-d5 are likely incorporated into one of the aromatic or aliphatic rings, such as the cyclopentyl group, which possesses exchangeable protons. The final step would involve treatment with hydrochloric acid to yield the hydrochloride salt. Such labeled compounds are crucial for advanced preclinical research. researchgate.net

| Labeled Compound | Isotope | Plausible Synthetic Method | Primary Research Use |

|---|---|---|---|

| Cycrimine-d5 Hydrochloride | Deuterium (²H or D) | Transition metal-catalyzed Hydrogen-Deuterium (H-D) exchange with D₂O as the deuterium source. mdpi.com | Internal standard in quantitative bioanalysis (LC-MS), drug metabolism studies. |

Molecular Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism of Cycrimine Hydrochloride

Characterization of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtype Affinity and Selectivity

Binding Profiles at M1, M2, M3, M4, and M5 Receptor Subtypes

Cycrimine (B1669530) is widely characterized as a muscarinic M1 receptor antagonist. vulcanchem.comdcchemicals.commedchemexpress.com This selectivity for the M1 subtype, which is highly expressed in the central nervous system, is fundamental to its therapeutic action. drugbank.comncats.ionih.gov While its primary target is the M1 receptor, comprehensive quantitative binding data, such as inhibition constants (Ki) or pKi values across all five human muscarinic receptor subtypes, are not extensively detailed in publicly available literature.

However, studies on closely related structural analogs of cycrimine provide significant insight into its likely binding profile. researchgate.net Research on chiral C/Si/Ge-analogous derivatives of cycrimine, evaluated via radioligand binding experiments using [3H]N-methylscopolamine on recombinant human muscarinic receptors (M1-M5), revealed important stereoselective properties. The (R)-enantiomers of these cycrimine analogs consistently demonstrated higher binding affinities for all five receptor subtypes compared to their (S)-antipodes. researchgate.net

Notably, the degree of this stereoselectivity was not uniform across the subtypes. The affinity difference between the enantiomers was more pronounced at the M1, M3, M4, and M5 receptors, and comparatively lower at the M2 receptor subtype. researchgate.net This suggests that the M2 receptor has less stringent structural requirements for ligand binding compared to the other subtypes. researchgate.net For instance, the (R)-enantiomers of cycrimine's carbon and silicon-based analogs showed up to a 22.4-fold higher affinity for the M1-M5 receptors than their (S)-counterparts. researchgate.net This implies that while cycrimine is principally an M1 antagonist, it likely possesses varying degrees of affinity for the other four muscarinic subtypes.

| Receptor Subtype | Binding Affinity (Ki or pKi) | Reference/Comment |

|---|---|---|

| M1 | Primary Target; High Affinity | Identified as a potent M1 antagonist in multiple studies. drugbank.commedchemexpress.comvulcanchem.com |

| M2 | Data Not Available | Analog studies suggest lower stereoselectivity compared to other subtypes, implying some affinity. researchgate.net |

| M3 | Data Not Available | Analog studies suggest high stereoselectivity, implying significant affinity. researchgate.net |

| M4 | Data Not Available | Analog studies suggest high stereoselectivity, implying significant affinity. researchgate.net |

| M5 | Data Not Available | Analog studies suggest high stereoselectivity, implying significant affinity. researchgate.net |

Competitive Antagonism Mechanisms

Cycrimine functions as a competitive antagonist at muscarinic receptors. vulcanchem.com This mechanism involves the reversible binding of the drug to the same site (the orthosteric site) as the endogenous agonist, acetylcholine. drugbank.comdrugbank.com By occupying this site, cycrimine does not activate the receptor and prevents acetylcholine from binding and initiating the intracellular signaling cascade. vulcanchem.com This blockade is surmountable, meaning that it can be overcome by increasing the concentration of the agonist.

Studies involving the C/Si/Ge analogs of cycrimine have confirmed that these related compounds all behave as simple competitive antagonists at all five muscarinic receptor subtypes (M1-M5). researchgate.net This supports the classification of cycrimine itself as a competitive antagonist, a mode of action shared by many anticholinergic drugs like atropine (B194438). drugbank.com

Ligand-Receptor Interaction Dynamics and Binding Kinetics

The interaction between cycrimine and muscarinic receptors is characterized by significant stereoselectivity. As a chiral molecule, its enantiomers exhibit different pharmacological properties. Research has shown that the (R)-enantiomers of cycrimine analogs are the eutomers, meaning they possess significantly higher affinity for the M1-M5 receptors than their corresponding (S)-antipode distomers. researchgate.net This stereoselective interaction is believed to arise from the differential binding orientation of the phenyl and cyclopentyl rings within the receptor's binding pocket. researchgate.net

While the stereochemical dynamics are partially understood, specific data on the binding kinetics of cycrimine, such as its association (k_on) and dissociation (k_off) rate constants at muscarinic receptors, are not well-documented in the literature. The kinetic profile of a drug, particularly its dissociation rate, can be a critical determinant of its duration of action. For example, the long duration of action of the muscarinic antagonist tiotropium (B1237716) at the M3 receptor is attributed to its very slow dissociation rate. nih.gov Without specific kinetic data for cycrimine, a full understanding of its temporal interaction with the receptor remains incomplete.

Computational Modeling and Molecular Docking Studies of mAChR Binding

While specific molecular docking studies of cycrimine with muscarinic acetylcholine receptors are not prominently featured in published research, the structural basis for its binding can be inferred from the known crystal structures of mAChRs and docking studies of other antagonists. nih.govnih.gov The binding site for acetylcholine and its competitive antagonists, including cycrimine, is the orthosteric pocket located within the transmembrane helices of the receptor. nih.govnih.gov

This binding pocket is highly conserved across the muscarinic receptor family and is characterized by a "tyrosine lid" formed by several tyrosine residues that cover the bound ligand. nih.gov The interaction typically involves a key aspartate residue in transmembrane helix 3, which forms an ionic bond with the cationic amine group present in most muscarinic antagonists.

A 2019 drug-repurposing study utilized computational screening and molecular docking to investigate cycrimine, predicting a strong binding affinity for the influenza A M2 ion channel. vulcanchem.com Although this study did not focus on mAChRs, it demonstrates the utility of computational methods in analyzing cycrimine's molecular interactions. A comprehensive understanding of the precise binding mode of cycrimine within each mAChR subtype would require dedicated molecular docking and simulation studies, which would help to elucidate the structural basis for its M1 selectivity and the stereochemical preference for its (R)-enantiomer.

Preclinical Pharmacological Investigations of Cycrimine Hydrochloride

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental in characterizing the interaction of a drug with its molecular targets. For cycrimine (B1669530) hydrochloride, these investigations have focused on its affinity for muscarinic receptors and its functional consequences in isolated biological systems.

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor creative-bioarray.com. These experiments typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of an unlabeled compound, such as cycrimine, to displace the radioligand from the receptor is then measured. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value, which can then be used to calculate the Kᵢ value, a measure of the compound's binding affinity. The absence of such specific data for cycrimine in publicly accessible databases limits a more detailed quantitative understanding of its receptor binding profile.

Investigations using isolated organ preparations have provided valuable insights into the functional antagonism of cycrimine hydrochloride at the neuromuscular junction. A notable study demonstrated that this compound induces a neuromuscular blockade in the isolated rat diaphragm preparation drugbank.com. This effect is indicative of a disruption in the transmission of nerve impulses to the muscle.

The study revealed that the neuromuscular blockade caused by cycrimine was not reversed by neostigmine, an anticholinesterase agent that increases the availability of acetylcholine (B1216132) in the synaptic cleft. This finding suggests that cycrimine's action is not simply competitive with acetylcholine at the receptor but may involve a more complex interaction. Furthermore, lower concentrations of cycrimine were found to potentiate the paralytic effect of d-tubocurarine, a classic neuromuscular blocking agent. The paralytic effect of cycrimine was also observed in a denervated rat diaphragm, and the compound was shown to inhibit responses to exogenously administered acetylcholine drugbank.com. These results collectively suggest that the neuromuscular blockade induced by cycrimine is due to a direct postsynaptic effect on the muscle drugbank.com.

Table 1: Effects of this compound on the Isolated Rat Diaphragm

| Experimental Condition | Observation | Implication |

| This compound application | Neuromuscular blockade | Disruption of nerve-muscle communication |

| In the presence of neostigmine | Neuromuscular blockade unaffected | Suggests a non-competitive or complex antagonistic mechanism |

| Lower concentrations of cycrimine | Potentiation of d-tubocurarine's paralytic effect | Synergistic effect with another neuromuscular blocker |

| Pharmacologically denervated diaphragm | Paralytic effect observed | Action is independent of intact nerve terminals |

| Response to exogenous acetylcholine | Inhibited | Direct antagonism of acetylcholine's action at the postsynaptic level |

In Vivo Pharmacological Models for Mechanistic Elucidation

In vivo studies in animal models are essential for understanding the physiological and systemic effects of a drug. For this compound, these investigations have aimed to connect its in vitro pharmacological profile with its effects on neurotransmitter systems and its functional antispasmodic activity.

It is widely stated that cycrimine, as a central anticholinergic, acts by reducing the levels of acetylcholine medchemexpress.com. This reduction is thought to help restore the balance between dopamine (B1211576) and acetylcholine in the brain, which is particularly relevant in the context of Parkinson's disease drugbank.comnih.gov. However, specific preclinical studies in animal models that have directly quantified the in vivo effects of this compound on acetylcholine levels in various brain regions, for instance through techniques like intracerebral microdialysis, are not extensively documented in the available literature. Microdialysis is a powerful technique that allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions, providing real-time information on drug-induced changes in neurotransmitter release scilit.comnih.govnih.govresearchgate.net. The absence of such detailed neurochemical profiling for cycrimine limits a precise understanding of its dose-dependent and region-specific effects on central cholinergic neurotransmission.

Cycrimine is known to possess antispasmodic activity medchemexpress.com. This property is a direct consequence of its anticholinergic mechanism, as blocking muscarinic receptors in smooth muscle leads to relaxation. Despite this established pharmacological property, specific preclinical studies that have systematically evaluated and quantified the antispasmodic effects of this compound in various animal models of spasm are not well-described in the accessible scientific literature. Such studies would typically involve inducing smooth muscle contractions (e.g., in the gastrointestinal or urinary tract) with a cholinergic agonist and then assessing the ability of cycrimine to inhibit these contractions.

Structure Activity Relationship Sar Studies of Cycrimine Hydrochloride and Its Analogues

Influence of Core Structure Modifications on Receptor Binding and Selectivity

The core structure of cycrimine (B1669530) consists of a cyclopentyl ring, a phenyl ring, and a piperidine (B6355638) moiety attached to a propanol (B110389) backbone. ontosight.aivulcanchem.com Modifications to these core components significantly impact receptor affinity and selectivity.

The piperidine ring is a common feature in many anticholinergic agents, including biperiden (B1667296) and trihexyphenidyl, and is crucial for receptor interaction. smolecule.com The synthesis of fluorinated analogues of cycrimine has been explored, indicating that modifications to the piperidine ring are a viable strategy for creating new derivatives. nih.gov

The nature of the substituents on the tertiary alcohol is also paramount. The presence of both a cyclopentyl and a phenyl group contributes to the necessary lipophilicity for blood-brain barrier penetration. smolecule.com Studies on related compounds have shown that replacing a phenyl ring with a cyclohexyl group, or vice versa, can lead to a substantial decrease in binding affinity for all muscarinic receptor subtypes. researchgate.net

Stereochemical Determinants of Pharmacological Activity

Cycrimine possesses a chiral center at the carbon atom bearing the hydroxyl, cyclopentyl, and phenyl groups. smolecule.comontosight.ai The stereochemistry at this center is a critical determinant of its pharmacological activity. It has been noted that the (R)-configuration at the chiral center is crucial for effective binding to the muscarinic acetylcholine (B1216132) receptor. smolecule.com

Studies on analogues of cycrimine have consistently demonstrated the stereoselectivity of muscarinic receptors. For instance, in a series of carbon, silicon, and germanium analogues of cycrimine, the (R)-enantiomers (eutomers) displayed significantly higher affinities—up to 22.4 times greater—for M1–M5 receptors compared to their corresponding (S)-antipodes (distomers). researchgate.net This stereoselectivity was more pronounced at M1, M3, M4, and M5 receptors than at the M2 subtype. researchgate.net The differential binding is attributed to the distinct spatial arrangement of the phenyl and cyclopentyl rings of the (R)- and (S)-enantiomers within the receptor binding site. researchgate.net

The importance of stereochemistry is a well-established principle in pharmacology, as different enantiomers of a chiral drug can exhibit widely varying biological activities and potencies. researchgate.netmdpi.com

Elucidation of Bioisosteric Replacements on Muscarinic Receptor Interaction

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. nih.govu-tokyo.ac.jpdrughunter.com In the context of cycrimine and its analogues, bioisosteric replacements have been investigated to understand their impact on muscarinic receptor interactions.

A notable example is the sila-substitution, where a carbon atom is replaced by a silicon atom. researchgate.net In a comparative study of carbon, silicon, and germanium analogues of cycrimine, a strong bioisosteric relationship was observed. researchgate.net The receptor subtype affinities of the individual carbon, silicon, and germanium analogues were found to be similar, indicating that these elements can effectively substitute for one another in this chemical scaffold without drastically altering the interaction with muscarinic receptors. researchgate.net However, it was also noted that while sila-substitution in some muscarinic antagonists like difenidol and pridinol (B1678096) enhanced receptor affinity, it decreased the affinity of sila-cycrimine derivatives. researchgate.net

The concept of bioisosteric replacement extends to other parts of the molecule as well. For instance, in other series of muscarinic ligands, oxadiazole rings have been successfully used as bioisosteric replacements for ester moieties. nih.govnih.gov Such modifications can alter the binding mode from being primarily driven by lipophilic interactions to one characterized by hydrogen bonding, thereby influencing whether the compound acts as an agonist or an antagonist. nih.gov

The following table summarizes the affinities of some C/Si/Ge analogues of cycrimine for muscarinic receptor subtypes.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| (R)-3a (Carbon) | 1.8 | 10.1 | 2.5 | 2.1 | 3.2 |

| (S)-3a (Carbon) | 15.1 | 20.9 | 19.1 | 18.2 | 21.4 |

| (R)-3b (Silicon) | 2.5 | 15.8 | 3.5 | 3.2 | 4.5 |

| (S)-3b (Silicon) | 28.2 | 39.8 | 25.1 | 28.2 | 31.6 |

| (R)-3c (Germanium) | 2.2 | 14.1 | 3.2 | 2.8 | 3.9 |

| (S)-3c (Germanium) | 22.4 | 31.6 | 22.4 | 22.4 | 25.1 |

| Data derived from radioligand binding experiments with [3H]N-methylscopolamine on recombinant human muscarinic receptors. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov While specific, detailed QSAR studies focusing solely on cycrimine hydrochloride are not extensively reported in the provided search results, the principles of QSAR are highly relevant to understanding its SAR.

QSAR models often utilize descriptors that quantify various molecular properties such as steric, electronic, and hydrophobic characteristics. nih.gov For cycrimine and its analogues, key descriptors would likely include:

Topological indices: These describe the connectivity and branching of the molecule. researchgate.net

3D descriptors: These account for the spatial arrangement of atoms, which is crucial given the stereoselectivity observed. nih.gov

Hydrophobicity parameters: The cyclopentyl and phenyl groups contribute significantly to the lipophilicity of cycrimine, which is essential for crossing the blood-brain barrier. smolecule.com

A QSAR analysis of cycrimine analogues would aim to build a mathematical model that could predict the muscarinic receptor affinity of new, unsynthesized compounds. Such models are valuable tools in drug discovery for prioritizing which analogues to synthesize and test. nih.gov For example, a QSAR study on competitive CYP2C9 inhibitors demonstrated the utility of alignment-independent 3D descriptors in predicting inhibitory activity for a diverse set of compounds. nih.gov Although not directly on cycrimine, this highlights the potential of QSAR to guide the design of new muscarinic receptor antagonists.

Advanced Analytical Methodologies for Cycrimine Hydrochloride Research

Chromatographic Techniques for Detection and Quantification in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For cycrimine (B1669530) hydrochloride research, various chromatographic techniques have been developed and optimized to handle complex matrices and achieve low detection limits.

Capillary Gas Chromatography (GC) with Specialized Detectors

Capillary Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like cycrimine. A sensitive method utilizing capillary GC with a flame thermionic detector has been described for the analysis of cycrimine, along with other anticholinergic drugs such as procyclidine (B1679153) and trihexyphenidyl, in biological fluids. nih.gov This method demonstrates high sensitivity, with detection limits in the range of 50-100 pg/ml. nih.gov A key advantage of this technique is its high resolution, which allows for the effective separation of cycrimine from potential interferences, a critical consideration when analyzing complex biological samples. nih.gov The use of a flame thermionic detector, which is highly sensitive to nitrogen-containing compounds, further enhances the selectivity for cycrimine. nih.gov

Notably, research has shown that this GC method is not susceptible to interference from a range of antipsychotic drugs that may be co-administered, ensuring the accurate quantification of cycrimine. nih.gov

Table 1: GC Method Parameters for Cycrimine Analysis

| Parameter | Value |

|---|---|

| Technique | Capillary Gas Chromatography |

| Detector | Flame Thermionic Detector |

| Sensitivity | 50-100 pg/ml |

| Application | Analysis in biological fluids |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including pharmaceuticals like cycrimine hydrochloride. The development of robust HPLC methods is essential for routine analysis and quality control.

Several HPLC methods have been developed for the analysis of anticholinergic drugs. ijprs.com For instance, a method for the assay of an anticholinergic drug in a parenteral formulation was validated using an Inertsil ODS-3 column with a mobile phase consisting of a buffer, acetonitrile, and methanol, with UV detection at 222 nm. ijprs.com Another study detailed a validated HPLC method for determining Cyclizine (B1669395) Hydrochloride in pharmaceutical formulations using a C18 column with a mobile phase of ammonium (B1175870) acetate, acetonitrile, and triethylamine, and UV detection at 254 nm. forestchemicalsreview.com While these methods were not specifically developed for cycrimine, the principles of reverse-phase chromatography with UV detection are applicable.

Method development for this compound would typically involve optimizing parameters such as the stationary phase (e.g., C8 or C18 column), mobile phase composition (e.g., buffer pH, organic modifier ratio), flow rate, and detector wavelength to achieve optimal separation and sensitivity. For example, a reverse-phase HPLC method for cysteamine (B1669678) hydrochloride utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 2: Exemplary HPLC Method Parameters for Anticholinergic Drug Analysis

| Parameter | Method 1 (Glycopyrrolate) ijprs.com | Method 2 (Cyclizine HCl) forestchemicalsreview.com |

|---|---|---|

| Stationary Phase | Inertsil ODS-3, 3µm | C18, 5µm (150 x 4.6 mm) |

| Mobile Phase | Buffer:ACN:Methanol | 10mM Ammonium Acetate:Acetonitrile:Triethylamine (64:35:1 v/v/v) |

| Flow Rate | 1.2 ml/min | 1.0 ml/min |

| Detection | UV at 222 nm | UV at 254 nm |

Green Chromatographic Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly analytical methods, often referred to as "green chromatography." These approaches aim to reduce the use of hazardous solvents and minimize waste generation.

Micellar liquid chromatography is one such green technique. A study on cyclobenzaprine (B1214914) hydrochloride, a skeletal muscle relaxant, employed a micellar HPLC method using a C8 monolithic column. nih.gov The mobile phase consisted of sodium dodecyl sulfate (B86663) (a surfactant), n-propanol, orthophosphoric acid, and triethylamine. nih.gov This method offers the advantage of being able to analyze the drug in biological fluids like spiked human urine without extensive sample extraction steps. nih.gov

Another green approach involves the use of less toxic solvents in the mobile phase. For example, a UPLC method for the separation of cyclizine and its impurities used a mobile phase of ethanol (B145695) and acidic water. researchgate.net The greenness of these methods can be evaluated using various assessment tools like the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI). researchgate.netresearchgate.net These approaches are not only environmentally responsible but can also be more cost-effective and efficient. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The structure of cycrimine, 1-cyclopentyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol, contains distinct proton and carbon environments that would produce a characteristic NMR spectrum. hmdb.ca For instance, the phenyl group would show signals in the aromatic region of the ¹H NMR spectrum, while the cyclopentyl and piperidinyl protons would appear in the aliphatic region. chemicalbook.com The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values would all contribute to confirming the molecular structure. ethernet.edu.et

In research involving derivatives of cycrimine, NMR spectroscopy has been used to confirm the structures of synthesized compounds. researchgate.net Furthermore, deuterated analogs of this compound, such as this compound-d5, are used in NMR studies to improve signal clarity and aid in structural analysis. cymitquimica.com

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. libretexts.org

The molecular weight of this compound is 323.90 g/mol . medkoo.comdrugfuture.com In a mass spectrum, the molecular ion peak (M+) would be expected at or near this value. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. libretexts.org For cycrimine, fragmentation could occur at various points in the molecule, such as the loss of the cyclopentyl group, the phenyl group, or cleavage of the propanol (B110389) chain. libretexts.orguab.edu

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.gov Predicted MS/MS spectra for cycrimine are available in databases and show characteristic fragment ions that can be used for its identification. hmdb.cadrugbank.com For instance, a predicted GC-MS spectrum shows a characteristic fragmentation pattern that can be used to identify the compound. drugbank.com High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, which is crucial for confirming the elemental composition and assessing purity. medkoo.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Americium |

| Ammonium Acetate |

| Anethole trithione |

| Arecoline |

| Baclofen |

| Benzhydrol |

| Benzil Dioxime |

| Benzylhydrochlorothiazide |

| Bevonium Methyl Sulfate |

| Biperiden (B1667296) |

| Cysteamine hydrochloride |

| Cyclizine |

| Cyclizine Hydrochloride |

| Cyclobenzaprine hydrochloride |

| Cyclopentolate |

| Cyclopentyl phenyl ketone |

| Cycrimine |

| This compound |

| This compound-d5 |

| Diacetone Alcohol |

| Dihexyverine |

| Diphenidol hydrochloride |

| Diphenylmethanol |

| DREADD agonist 21 |

| Emraclidine |

| Ethanol |

| Fluoxastrobin |

| Formic acid |

| Glycopyrrolate |

| Glycopyrronium bromide |

| Hydrochloric Acid |

| Imperatorin |

| Iperoxo |

| Lidamidine |

| Methanol |

| Methylphloroglucinol |

| n-propanol |

| Otilonium bromide |

| Oxotremorine M iodide |

| Oxotremorine sesquifumarate |

| Palmatine chloride |

| Papaverine |

| Peimisine |

| Phosphoric acid |

| Pirenzepine dihydrochloride |

| Procyclidine |

| Quinizarin Green SS |

| Sabcomeline hydrochloride |

| Salicylhydroxamic Acid |

| Scabiolide |

| Sodium dodecyl sulfate |

| Sulfuric acid |

| TAK-071 |

| Triethylamine |

| Trihexyphenidyl |

| VU 0255035 |

| VU0453595 |

| Xanomeline |

| 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate |

| 1-methyl piperazine |

| 2-Hexyldecanoic Acid |

| 3-(4-chlorophenyl)propan-1-ol |

| 4-DAMP |

| 5-(α-Phenylethyl)semioxamazide |

Application of Isotopically Labeled Standards in Analytical Chemistry

The fundamental principle behind using a SIL internal standard is that it is chemically identical to the analyte of interest, in this case, cycrimine, but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). acanthusresearch.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. bioanalysis-zone.comkcasbio.com

Key Advantages of Using Isotopically Labeled this compound:

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. kcasbio.com Because the isotopically labeled internal standard co-elutes with the analyte and experiences the same matrix effects, it provides an accurate means of correcting for these variations. kcasbio.com

Compensation for Sample Preparation Variability: Steps such as liquid-liquid extraction, solid-phase extraction, or protein precipitation can have variable recoveries. jchps.com By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, ensuring the ratio of their responses remains constant and the calculated concentration of the analyte is accurate. bioanalysis-zone.com

Improved Precision and Accuracy: The use of a SIL internal standard significantly improves the precision and accuracy of the analytical method by accounting for variations in injection volume, instrument response, and other potential analytical errors. kcasbio.combioanalysis-zone.com Regulatory bodies like the FDA and EMA often expect the use of SIL internal standards for bioanalytical method validation due to the increased reliability they provide. kcasbio.com

A typical bioanalytical method for this compound using an isotopically labeled standard would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). jchps.comresearchgate.net The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. researchgate.netijtsrd.com

Below are illustrative data tables representing the kind of results that would be expected from a validated bioanalytical method for this compound using Cycrimine-d5 as an internal standard. These tables are based on typical performance characteristics observed for similar analytical methods for other drugs. nih.govsemanticscholar.org

Table 1: Illustrative Calibration Curve for Cycrimine in Human Plasma

| Nominal Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) |

| 0.50 | 0.49 | 98.0 |

| 1.00 | 1.03 | 103.0 |

| 5.00 | 5.15 | 103.0 |

| 25.00 | 24.50 | 98.0 |

| 100.00 | 99.00 | 99.0 |

| 200.00 | 204.00 | 102.0 |

| 400.00 | 396.00 | 99.0 |

| 500.00 | 505.00 | 101.0 |

This table demonstrates the linearity of the method across a range of concentrations.

Table 2: Illustrative Inter-day and Intra-day Precision and Accuracy for Cycrimine

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 0.50 | 4.5 | 102.5 | 5.1 | 101.8 |

| Low QC | 1.50 | 3.8 | 99.2 | 4.2 | 100.5 |

| Medium QC | 75.00 | 2.5 | 101.3 | 3.1 | 101.1 |

| High QC | 450.00 | 2.1 | 98.9 | 2.8 | 99.5 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. This table shows the reproducibility and reliability of the method over multiple analyses.

Table 3: Properties of Cycrimine and its Deuterated Standard

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Cycrimine | C₁₉H₂₉NO | 287.44 |

| Cycrimine-d5 | C₁₉H₂₄D₅NO | 292.47 |

This table highlights the mass difference between the analyte and its isotopically labeled internal standard, which is essential for their differentiation in mass spectrometry.

Theoretical and Drug Discovery Implications of Cycrimine Hydrochloride Research

Contribution of Cycrimine (B1669530) Hydrochloride Research to Anticholinergic Drug Design Principles

The study of cycrimine has been instrumental in shaping the understanding of the structural requirements for anticholinergic activity. Its molecular framework served as a template for structure-activity relationship (SAR) studies, which elucidated key features necessary for effective binding to muscarinic receptors. These principles have guided the development of other synthetic anticholinergic drugs, including procyclidine (B1679153) and trihexyphenidyl. wikipedia.org

A pivotal contribution from research on cycrimine-related scaffolds is the exploration of bioisosterism, specifically the "carbon/silicon switch" strategy. researchgate.net This involves the strategic replacement of a carbon atom with a silicon atom (a sila-substitution) within the molecule. This substitution can markedly alter physicochemical properties due to differences in covalent radii and electronegativity between carbon and silicon, potentially improving pharmacological potency, selectivity, and pharmacokinetic profiles. researchgate.net

Studies involving the synthesis and pharmacological characterization of carbon, silicon (sila-cycrimine), and germanium (germa-cycrimine) analogs of cycrimine have provided detailed insights into receptor binding. For instance, radioligand binding experiments on recombinant human muscarinic receptors (M1-M5) revealed that these substitutions significantly influence receptor affinity and selectivity. researchgate.net Research demonstrated that the stereochemistry of these compounds is critical. The (R)-enantiomers of cycrimine analogs consistently showed higher affinity for muscarinic receptors compared to their (S)-isomers, highlighting the stereoselective nature of the receptor binding pocket. researchgate.net The highest receptor subtype selectivity was noted for a germanium-containing analog, (R)-4c, at M1/M2 receptors. researchgate.net

| Compound/Analog | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) |

| (R)-Cycrimine analog (3a) | 1.9 | 12.6 | 2.5 | 2.2 | 1.8 |

| (S)-Cycrimine analog (3a) | 107 | 1000 | 182 | 115 | 74.1 |

| (R)-Sila-cycrimine analog (3b) | 3.4 | 33.1 | 5.0 | 5.0 | 3.2 |

| (S)-Sila-cycrimine analog (3b) | 437 | 3160 | 603 | 501 | 302 |

| (R)-Germa-cycrimine analog (3c) | 2.9 | 28.2 | 5.4 | 4.9 | 2.5 |

| (S)-Germa-cycrimine analog (3c) | 302 | 2340 | 489 | 389 | 229 |

This table presents the binding affinities (Ki values) of the (R)- and (S)-enantiomers of cycrimine and its silicon and germanium analogs for the five human muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. Data sourced from studies on C/Si/Ge bioisosterism. researchgate.net

Challenges and Opportunities in Modulating Muscarinic Receptors

The primary challenge in targeting muscarinic acetylcholine (B1216132) receptors (mAChRs) stems from the existence of five distinct subtypes (M1-M5) with widespread but differential distribution throughout the body. nih.gov Classical non-selective antagonists, like cycrimine, bind to the highly conserved orthosteric site where acetylcholine binds. nih.gov This lack of subtype selectivity is a major hurdle, as the simultaneous blockade of multiple receptor subtypes can lead to a range of unintended effects, limiting therapeutic utility. nih.govdystonia-foundation.org For example, while M1 receptor antagonism is desired for certain neurological conditions, concurrent M2 receptor blockade in the heart or M3 receptor blockade in smooth muscle is often undesirable.

Despite these challenges, the distinct roles of each receptor subtype present significant opportunities for the development of highly targeted therapies. nih.govnih.gov The limitations of non-selective drugs have spurred the search for novel agents with improved subtype selectivity. A major opportunity lies in the development of allosteric modulators, particularly positive allosteric modulators (PAMs). nih.gov Unlike orthosteric ligands, allosteric modulators bind to a different, less conserved site on the receptor. This can fine-tune the receptor's response to the endogenous ligand (acetylcholine) rather than simply blocking it, offering a more nuanced and potentially more selective mechanism of action. nih.gov

The development of M4-selective antagonists, for instance, has shown potential in preclinical models for movement disorders, suggesting that targeting individual subtypes could replicate the efficacy of non-selective drugs while minimizing unwanted effects. nih.gov The pursuit of M1-selective agonists is also an active area of research for cognitive disorders. nih.gov

| Receptor Subtype | General Location/Function | Key Modulation Challenge |

| M1 | CNS (cortex, hippocampus), autonomic ganglia | Achieving selectivity over other subtypes; primary target for cycrimine. wikipedia.orgnih.gov |

| M2 | Heart, CNS, smooth muscle | Avoiding cardiovascular effects (e.g., tachycardia) with antagonists. nih.gov |

| M3 | Smooth muscle, exocrine glands, CNS | Avoiding peripheral effects (e.g., dry mouth) with antagonists. nih.gov |

| M4 | CNS (striatum, cortex, hippocampus) | Understanding its precise role in opposing dopamine (B1211576) signaling to develop selective agents for movement disorders. nih.govnih.gov |

| M5 | CNS (substantia nigra, VTA) | Least understood subtype; role in dopamine release and cerebral vasodilation. researchgate.net |

Future Directions in Preclinical Research on Related Chemical Scaffolds

Future preclinical research is focused on leveraging the lessons learned from cycrimine and similar compounds to design novel molecules with superior pharmacological profiles. A key direction is the continued exploration and synthesis of analogs built upon the cycrimine scaffold. The promising results from sila- and germa-cycrimine derivatives encourage further investigation into how subtle structural modifications, such as the introduction of different heteroatoms or functional groups, can fine-tune receptor selectivity and affinity. researchgate.net The use of enantioselective synthesis to produce pure stereoisomers is critical, as research has firmly established the importance of chirality for potent and selective receptor interaction. researchgate.net

Beyond modifying the existing scaffold, there is growing interest in developing entirely new, yet related, chemical frameworks. Polycyclic ring structures and other piperidine (B6355638) derivatives are being investigated as starting points for designing multi-functional drugs. nih.govnih.gov These novel scaffolds may offer unique three-dimensional arrangements of functional groups that could lead to improved interactions with specific muscarinic receptor subtypes. The goal is to identify scaffolds that provide a rigid and predictable orientation of the pharmacophoric elements, enhancing selectivity. mdpi.comnih.gov

Modern drug discovery techniques are central to these future efforts. Computational modeling and docking studies are increasingly used to predict how new chemical entities will bind to receptor targets, allowing for a more rational design process. This in-silico approach helps prioritize which novel scaffolds and analogs are most promising for synthesis and preclinical testing, accelerating the discovery of next-generation anticholinergic agents. nih.gov

Q & A

Q. What are the key physicochemical properties of Cycrimine hydrochloride, and how are they validated in experimental settings?

this compound is characterized by its solubility profile (soluble in water, ethanol, chloroform), melting point (241–244°C with decomposition), and UV absorption maxima at 251, 257, and 263 nm. Validation involves spectroscopic methods (UV-Vis, IR, NMR) and thermal analysis (melting point determination). For example, a 0.5% aqueous solution has a pH of 4.9–5.4, and its identity is confirmed via alkaline precipitation followed by melting point analysis (90–96°C) .

Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?

While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous methods for hydrochloride salts (e.g., Memantine hydrochloride) suggest multi-step reactions involving amination, acidification, and purification. Key steps include solvent selection (e.g., propylene glycol for temperature control), reaction time optimization (e.g., 5.5 hours total), and intermediate characterization using MS and NMR .

Q. How does this compound compare pharmacologically to other anticholinergic agents like biperiden hydrochloride?

this compound is twice as potent as biperiden hydrochloride due to its cyclopentyl ring, which enhances receptor binding affinity. Comparative studies involve in vitro assays (e.g., receptor binding assays) and in vivo models of Parkinsonism to measure efficacy and side-effect profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

Contradictions may arise from bioavailability differences or metabolic pathways. Methodological approaches include:

- Pharmacokinetic profiling : Assess plasma concentration-time curves and metabolite identification using LC-MS/MS.

- Tissue-specific delivery studies : Use radiolabeled Cycrimine to track distribution in animal models.

- Dose-response optimization : Conduct parallel in vitro (cell-based assays) and in vivo (behavioral tests) experiments to align effective concentrations .

Q. What experimental design considerations are critical for formulating this compound in hydrogels or sustained-release systems?

Key factors include:

- Excipient compatibility : Screen viscosity-reducing agents (e.g., benzenesulfonic acid) to maintain stability.

- Drug-loading efficiency : Use design-of-experiment (DoE) approaches to optimize polymer ratios (e.g., carbomers) and crosslinking density.

- In vitro release testing : Simulate physiological conditions (pH, temperature) and validate with HPLC quantification .

Q. How can researchers address variability in this compound’s anticholinergic activity across different cell lines or animal models?

Variability may stem from receptor subtype expression or metabolic enzyme differences. Solutions include:

- Cell line validation : Use CRISPR-edited models to standardize muscarinic receptor expression levels.

- Species-specific metabolic profiling : Compare cytochrome P450 activity in rodents vs. primates.

- Positive controls : Include reference compounds (e.g., atropine) to normalize activity measurements .

Methodological Guidance

Q. What analytical techniques are recommended for purity assessment of this compound?

- Chromatography : HPLC with UV detection (λ = 250–265 nm) to quantify impurities.

- Elemental analysis : Verify chloride content via titration or ion chromatography.

- Spectroscopy : FTIR to confirm functional groups (e.g., cyclopentyl, piperidine) .

Q. How should researchers design toxicity studies for this compound derivatives?

- Acute toxicity : Follow OECD Guideline 423, using graded doses in rodents and monitoring mortality, organ weight, and histopathology.

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays.

- Cardiotoxicity screening : Use hERG channel inhibition assays to assess arrhythmia risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.